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Compound of Interest

Compound Name: Methyl 5-bromo-2-iodobenzoate

Cat. No.: B065285 Get Quote

Introduction

Methyl 5-bromo-2-iodobenzoate (CAS No. 181765-86-6) is a highly versatile synthetic

building block crucial in the development of complex pharmaceutical intermediates. Its utility

lies in the differential reactivity of its two halogen substituents—iodine and bromine—within a

single molecule. This unique structural feature allows for programmed, sequential cross-

coupling reactions, providing a strategic and efficient pathway to elaborate molecular

architectures commonly found in modern therapeutics.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.

Consequently, in palladium-catalyzed cross-coupling reactions, the C-I bond undergoes

oxidative addition under milder conditions.[1][2] This reactivity difference enables chemists to

selectively functionalize the iodine-bearing position while leaving the bromine atom intact for

subsequent transformations under more forcing conditions. This stepwise approach is

instrumental in minimizing the formation of byproducts and maximizing yields in multi-step

syntheses.[2]

Key Properties of Methyl 5-bromo-2-iodobenzoate
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Property Value Reference

CAS Number 181765-86-6

Molecular Formula C₈H₆BrIO₂

Molecular Weight 340.94 g/mol

Appearance
White to light orange

solid/crystal

Melting Point 45-49 °C

Purity >95.0% (GC) [3]

Core Application: Selective Sequential Cross-
Coupling Reactions
The primary application of Methyl 5-bromo-2-iodobenzoate is in sequential palladium-

catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and

Buchwald-Hartwig amination.[1][2][4][5][6][7][8] The process allows for the controlled

introduction of different functional groups at the C2 and C5 positions of the benzoate ring.

The general workflow involves an initial, milder reaction at the more reactive C-I bond, followed

by a second, typically more forcing, reaction at the C-Br bond.

Methyl 5-bromo-2-iodobenzoate

Step 1: Selective Coupling at C-I
(e.g., Suzuki, Sonogashira)

- Milder Conditions
- Pd(0) Catalyst

 R1-Source Intermediate:
5-bromo-2-(R1)-benzoate

Step 2: Coupling at C-Br
(e.g., Heck, Buchwald-Hartwig)

- Harsher Conditions
- Different Catalyst/Ligand

 R2-Source Final Product:
5-(R2)-2-(R1)-benzoate

Click to download full resolution via product page

Sequential cross-coupling strategy using Methyl 5-bromo-2-iodobenzoate.

Application Example 1: Synthesis of an Intermediate
for Trametinib
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Trametinib is a MEK inhibitor used in the treatment of various cancers.[9] While the direct

synthesis of Trametinib from Methyl 5-bromo-2-iodobenzoate is not explicitly detailed in the

provided results, the synthesis of key intermediates for Trametinib often involves building a

substituted aniline core.[10] Methyl 5-bromo-2-iodobenzoate is an ideal starting material for

constructing such a scaffold through sequential coupling. A plausible synthetic route would

involve an initial Sonogashira coupling at the iodide position, followed by a Buchwald-Hartwig

amination at the bromide position.

Hypothetical Reaction Scheme:

Sonogashira Coupling: Reaction of Methyl 5-bromo-2-iodobenzoate with a terminal alkyne.

Buchwald-Hartwig Amination: Subsequent reaction of the brominated intermediate with an

amine.

Experimental Protocol: General Sonogashira Coupling

This protocol is a representative procedure based on standard Sonogashira reaction

conditions.[1][4][11]

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

Methyl 5-bromo-2-iodobenzoate (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂

(0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

Solvent and Base Addition: Add degassed solvent (e.g., 5 mL of THF or DMF) and a

degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol).

Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the

reaction progress by TLC or GC-MS. The C-I bond's higher reactivity ensures selective

coupling at this position.[4]

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the

residue between ethyl acetate and water.

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and

concentrate. Purify the crude product by column chromatography on silica gel to yield the

methyl 5-bromo-2-(alkynyl)benzoate intermediate.
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Quantitative Data for Representative Cross-Coupling Reactions

The following table summarizes typical conditions and outcomes for selective couplings,

illustrating the differential reactivity.

Reaction
Type

Halogen
Site

Catalyst /
Ligand

Base Temp. (°C)
Typical
Yield

Sonogashira C-I
Pd(PPh₃)₂Cl₂

/ CuI
Et₃N 25-40 >90%

Suzuki-

Miyaura
C-I Pd(PPh₃)₄ K₂CO₃ 60-80 85-95%

Buchwald-

Hartwig
C-Br

Pd₂(dba)₃ /

XPhos
K₃PO₄ 90-110 70-85%

Heck C-Br Pd(OAc)₂ Et₃N 100-120 65-80%

Application Example 2: Synthesis of an Intermediate
for Veliparib
Veliparib is a PARP inhibitor used in cancer therapy.[12] The core of Veliparib contains a

benzimidazole structure. The synthesis can involve the creation of a substituted diamino-

benzene precursor, which can be achieved starting from Methyl 5-bromo-2-iodobenzoate. A

potential strategy involves a Suzuki coupling at the iodide position followed by a Buchwald-

Hartwig amination at the bromide position to install a protected amine, leading to a key

intermediate for benzimidazole ring formation.
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Methyl 5-bromo-2-iodobenzoate

Suzuki Coupling
(at C-I position)

1. Arylboronic Acid
2. Pd(PPh₃)₄, K₂CO₃

3. Toluene/H₂O, 80°C

Intermediate:
Methyl 5-bromo-2-arylbenzoate

Buchwald-Hartwig Amination
(at C-Br position)

1. Amine (R-NH₂)
2. Pd₂(dba)₃, XPhos

3. K₃PO₄, Toluene, 100°C

Veliparib Precursor:
Methyl 5-amino-2-arylbenzoate derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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